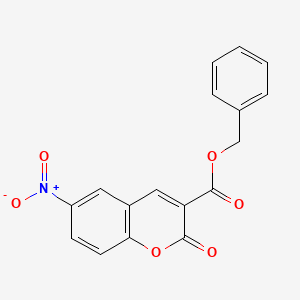

benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

説明

特性

IUPAC Name |

benzyl 6-nitro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO6/c19-16(23-10-11-4-2-1-3-5-11)14-9-12-8-13(18(21)22)6-7-15(12)24-17(14)20/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGIQDDGEMGGTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete esterification. Common catalysts used include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

化学反応の分析

Types of Reactions

Benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic conditions.

Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Cyclization: Strong acids or bases to facilitate ring closure.

Major Products Formed

Reduction: 6-amino-2-oxo-2H-chromene-3-carboxylate.

Hydrolysis: 6-nitro-2-oxo-2H-chromene-3-carboxylic acid.

Cyclization: Various fused heterocyclic compounds.

科学的研究の応用

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

作用機序

The biological activity of benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the chromene core can intercalate with DNA, disrupting its function and leading to cell death.

類似化合物との比較

Comparison with Similar Compounds

Structural and Substituent Effects

Key substituents in analogous compounds include:

- Halogens (Cl, Br): Electron-withdrawing effects are weaker than NO₂ but may improve lipophilicity and influence crystal packing via halogen bonding .

- Methyl or unsubstituted: Electron-donating or neutral groups reduce ring electron deficiency, affecting solubility and reactivity.

Physical and Chemical Properties

A comparative analysis of physical properties is summarized below:

*Inferred properties based on structural analogs.

Reactivity and Stability

- Ester Hydrolysis: The benzyl ester group in the 3-carboxylate position is generally stable under acidic conditions but susceptible to basic hydrolysis. The electron-withdrawing NO₂ group at position 6 may accelerate hydrolysis rates compared to halogenated analogs due to increased electrophilicity at the carbonyl carbon .

- Synthesis Challenges: Introducing a nitro group may require nitration under controlled conditions (e.g., mixed HNO₃/H₂SO₄) at an early synthetic stage, as nitro groups are incompatible with some coupling reactions used for esterification .

Intermolecular Interactions

- Hydrogen Bonding: The carbonyl oxygen at position 2 and ester oxygen at position 3 serve as hydrogen bond acceptors. The nitro group at position 6 may participate in resonance-assisted hydrogen bonding, influencing crystal packing and stability .

- π-π Stacking: Electron-deficient chromene rings (due to NO₂) may exhibit stronger π-π interactions compared to electron-neutral or donating analogs .

生物活性

Benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate (BNOC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

BNOC is characterized by the presence of a nitro group at the 6-position of the chromene structure, which is known for its reactivity and biological significance. The chromene core contributes to various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

The biological activity of BNOC is primarily attributed to its ability to interact with multiple molecular targets:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.

- DNA Interaction : The chromene core can intercalate with DNA, disrupting its function and potentially inducing cell death.

- Enzyme Inhibition : BNOC has been studied for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.

Anticancer Activity

Research indicates that BNOC exhibits promising anticancer properties. Its derivatives have shown effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated that BNOC can induce cytotoxicity in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

BNOC has also been investigated for its anti-inflammatory effects. The compound's ability to inhibit specific enzymes involved in inflammatory pathways suggests its potential use in treating inflammatory diseases. The structural features of BNOC allow it to modulate inflammatory responses effectively .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of BNOC derivatives, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanism involves inhibition of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain .

Case Studies and Research Findings

- Anticancer Efficacy : In vitro studies demonstrated that BNOC significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The compound induced apoptosis through activation of caspase pathways.

- Anti-inflammatory Activity : A study conducted on lipopolysaccharide (LPS)-induced inflammation in macrophages showed that BNOC reduced pro-inflammatory cytokine levels (TNF-α and IL-6) by approximately 40% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.

- Neuroprotective Potential : In a model of oxidative stress-induced neurotoxicity, BNOC exhibited protective effects by reducing cell death by 50% at a concentration of 20 µM. This suggests its utility in neurodegenerative disease models .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| Benzyl 6-Nitro-2-Oxo-2H-Chromene-3-Carboxylate | Structure | Anticancer, Anti-inflammatory | 15 µM (cancer) |

| 6-Chloro-2-Oxo-2H-Chromene-3-Carboxylic Acid | Structure | Moderate AChE inhibitor | 25 µM |

| 7-Nitro-2-Oxo-2H-Chromene-3-Carboxylic Acid | Structure | Antimicrobial activity | 30 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。